4-Methoxyphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chloro group, a methanesulfonyl group, and a pyrimidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Methanesulfonylation: The methanesulfonyl group is introduced via a nucleophilic substitution reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated products.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
4-Methoxyphenyl 5-chloro-2-methanesulfonylpyrimidine-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
4-METHOXYPHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methanesulfonyl group, in particular, provides unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H11ClN2O5S |
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Molecular Weight |
342.76 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O5S/c1-20-8-3-5-9(6-4-8)21-12(17)11-10(14)7-15-13(16-11)22(2,18)19/h3-7H,1-2H3 |
InChI Key |
WLNHFOWYWHSQBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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